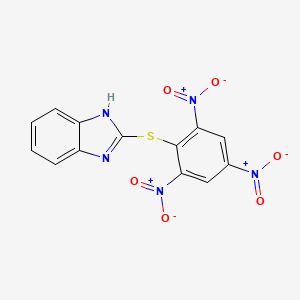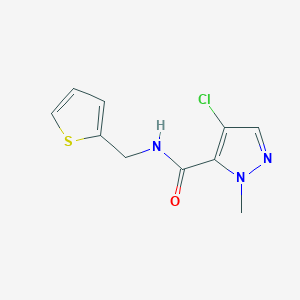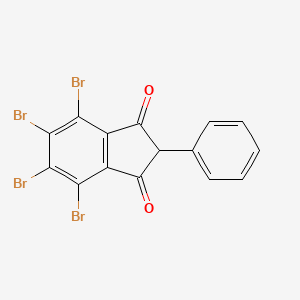
2-(2,4,6-trinitrophenyl)sulfanyl-1H-benzimidazole
描述
2-(2,4,6-trinitrophenyl)sulfanyl-1H-benzimidazole is a compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The compound features a benzimidazole core with a 2-(2,4,6-trinitrophenyl)sulfanyl substituent, which imparts unique chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4,6-trinitrophenyl)sulfanyl-1H-benzimidazole typically involves the reaction of 1H-benzimidazole-2-thiol with 2,4,6-trinitrochlorobenzene. The reaction is carried out in a suitable solvent such as dimethyl sulfoxide (DMSO) under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
2-(2,4,6-trinitrophenyl)sulfanyl-1H-benzimidazole can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups can be reduced to amines under suitable conditions.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing nitro groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.
科学研究应用
2-(2,4,6-trinitrophenyl)sulfanyl-1H-benzimidazole has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its bioactive benzimidazole core.
作用机制
The mechanism of action of 2-(2,4,6-trinitrophenyl)sulfanyl-1H-benzimidazole is primarily attributed to its ability to interact with biological targets through its benzimidazole core. The compound can bind to various enzymes and receptors, modulating their activity. The presence of the trinitrophenyl group enhances its ability to form strong interactions with biological macromolecules, potentially leading to its observed biological effects .
相似化合物的比较
Similar Compounds
- 2-(2,4-dinitrophenyl)sulfanyl-1H-benzimidazole
- 2-(4-benzoylphenoxy)-1H-benzimidazole
- 2-(thiazolidin-4-one)-phenyl-1H-benzimidazole
Uniqueness
2-(2,4,6-trinitrophenyl)sulfanyl-1H-benzimidazole is unique due to the presence of three nitro groups on the phenyl ring, which significantly enhances its electron-withdrawing capability. This makes the compound more reactive in nucleophilic aromatic substitution reactions compared to its dinitro or mononitro counterparts. Additionally, the trinitrophenyl group may impart distinct biological activities, making it a valuable compound for further research .
属性
IUPAC Name |
2-(2,4,6-trinitrophenyl)sulfanyl-1H-benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7N5O6S/c19-16(20)7-5-10(17(21)22)12(11(6-7)18(23)24)25-13-14-8-3-1-2-4-9(8)15-13/h1-6H,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHHIDMDUNRHYHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)SC3=C(C=C(C=C3[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7N5O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-{[4,6-bis(4-methoxyphenyl)-2-pyrimidinyl]amino}benzoic acid](/img/structure/B3484438.png)

![N-[(4-chlorophenyl)sulfonyl]-2-(2-methoxyphenoxy)-N-(4-methoxyphenyl)acetamide](/img/structure/B3484443.png)
![methyl 2-{[({5-[3-(acetylamino)phenyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetyl]amino}benzoate](/img/structure/B3484459.png)
![N-[4-(5-{[2-(cyclopropylamino)-2-oxoethyl]thio}-4-methyl-4H-1,2,4-triazol-3-yl)phenyl]propanamide](/img/structure/B3484460.png)
![N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-4-methylbenzenesulfonamide](/img/structure/B3484468.png)
![4-ethoxy-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B3484473.png)
![1-(4-fluorophenyl)-2-{[4-methyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B3484478.png)
![2-(4-fluorophenyl)-5H-[1,2,4]triazolo[5,1-a]isoindole](/img/structure/B3484491.png)
![4-[3-(trifluoromethyl)-4,5-dihydro-1H-furo[2,3-g]indazol-1-yl]benzoic acid](/img/structure/B3484495.png)
![2-{[(4-NITRO-1H-PYRAZOL-3-YL)CARBONYL]AMINO}ACETIC ACID](/img/structure/B3484511.png)
![2,2-diphenyl-N-[4-(1,1,2,2-tetrafluoroethoxy)phenyl]acetamide](/img/structure/B3484519.png)

